molecular formula C12H17ClN6 B12269293 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B12269293
M. Wt: 280.76 g/mol
InChI Key: WAAVSDVDCZKIMT-UHFFFAOYSA-N
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Description

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an azetidine ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: Shares the pyrazole ring structure but lacks the azetidine and triazole rings.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents.

    1,2,4-triazole derivatives: Compounds with the triazole ring but different substituents.

Uniqueness

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H17ClN6

Molecular Weight

280.76 g/mol

IUPAC Name

3-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C12H17ClN6/c1-9-15-16-12(17(9)2)8-18-4-10(5-18)6-19-7-11(13)3-14-19/h3,7,10H,4-6,8H2,1-2H3

InChI Key

WAAVSDVDCZKIMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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